molecular formula C9H11BrClN B2998683 2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride CAS No. 1305710-84-2

2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B2998683
CAS No.: 1305710-84-2
M. Wt: 248.55
InChI Key: PDPFGIOAIWJVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride (CAS: 1157140-44-7) is a cyclopropane-containing organic compound with a brominated aromatic substituent. Its molecular formula is C₉H₁₀BrN·HCl, and it has a molecular weight of 212.09 g/mol (free base) . The compound features a cyclopropane ring directly attached to a primary amine group and a 3-bromophenyl moiety.

Properties

IUPAC Name

2-(3-bromophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPFGIOAIWJVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a cyclopropane derivative with a bromophenyl halide under specific conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere at room temperature to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride may involve bulk manufacturing processes that ensure high purity and yield. These processes often include the use of advanced synthesis techniques and purification methods to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield bromophenyl oxides, while substitution reactions can produce a variety of substituted cyclopropane derivatives.

Scientific Research Applications

2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various biological molecules, potentially affecting their function and activity. The cyclopropane ring may also play a role in the compound’s overall reactivity and interactions .

Comparison with Similar Compounds

2-(2,3-Dichlorophenyl)cyclopropan-1-amine Hydrochloride

  • Molecular Formula : C₉H₁₀Cl₃N
  • Molecular Weight : 238.54 g/mol
  • CAS : 1311314-99-4
  • Purity : ≥97%
  • Key Differences : Replaces bromine with two chlorine atoms at the 2- and 3-positions of the phenyl ring. The increased electronegativity and steric bulk of chlorine may alter receptor binding compared to the brominated analogue. This compound is manufactured as a high-purity API intermediate under ISO standards .

trans-2-(3-Bromophenyl)cyclopropan-1-amine Hydrochloride

  • Molecular Formula : C₉H₁₀BrN·HCl
  • CAS : 1807920-14-4
  • Purity : 98%
  • Key Differences: Specifies the trans stereochemistry of the cyclopropane ring, which could influence conformational stability and biological activity compared to the non-specified isomer of the target compound .

(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine Hydrochloride

  • Molecular Formula : C₉H₉ClFN·HCl
  • Molecular Weight : 222.09 g/mol
  • CAS : TRC-C371240-250MG
  • Key Differences : Incorporates both chlorine and fluorine substituents on the phenyl ring. The fluorine atom’s strong electron-withdrawing effects may enhance metabolic stability .

Compounds with Modified Cyclopropane Substituents

(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride

  • Molecular Formula : C₄H₇ClF₃N
  • CAS : 1287760-01-3
  • Key Differences : Replaces the bromophenyl group with a trifluoromethyl (-CF₃) group. The -CF₃ group is a common bioisostere that improves lipophilicity and resistance to oxidative metabolism, making this compound valuable in drug design .

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine Hydrochloride

  • Molecular Formula: C₁₁H₁₄ClNO₂
  • CAS : 2126176-99-4

Branched-Chain Analogues

1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine Hydrochloride

  • Molecular Formula : C₁₁H₁₇BrClN
  • Molecular Weight : 278.62 g/mol
  • CAS : 2703752-15-0
  • Key Differences : Replaces the cyclopropane ring with a branched 2,2-dimethylpropane chain. The increased steric bulk may reduce rotational freedom and alter pharmacokinetic properties .

3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine Hydrochloride

  • Molecular Formula : C₁₁H₁₇BrClN
  • CAS : 2097975-43-2

Biological Activity

2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

The compound features a cyclopropane ring substituted with a bromophenyl group, which contributes to its unique chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The compound has been studied for its potential as an inhibitor of key signaling pathways involved in cellular processes:

  • GSK-3β Inhibition : Preliminary studies suggest that similar compounds exhibit inhibitory effects on GSK-3β, a kinase involved in multiple signaling pathways including those related to cancer and neurodegenerative diseases .
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated in various cell lines, indicating potential applications in cancer therapy .

Biological Activity Data

A summary of the biological activities reported for this compound is presented in Table 1.

Activity IC50/Effect Reference
GSK-3β InhibitionIC50 = 8 nM
Cytotoxicity in HT-22 cellsIC50 > 10 µM
Anti-inflammatory activitySignificant reduction in NO

Structure-Activity Relationships (SAR)

The structure of this compound plays a crucial role in determining its biological activity. Modifications to the cyclopropane ring and the bromophenyl substituent can significantly alter its potency and selectivity for various targets.

Key Findings:

  • Halogen Substitution : The presence of halogens (e.g., bromine) on the aromatic ring enhances the compound's binding affinity and biological activity compared to non-halogenated analogs .
  • Cyclopropane Ring Variations : Alterations in the cyclopropane structure can lead to changes in pharmacokinetic properties and therapeutic efficacy .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting a possible role in cancer therapy .
  • Neuroprotection : Research indicates that inhibition of GSK-3β may provide neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases .

Q & A

Q. Optimization Strategies :

  • Use continuous flow reactors for precise control of exothermic cyclopropanation reactions .
  • Monitor reaction progress via TLC or HPLC to minimize byproducts like ring-opened derivatives.
  • Purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to achieve >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what critical data should be analyzed?

Answer:

  • 1H/13C NMR : Essential for confirming the cyclopropane ring (characteristic δH 0.8–1.5 ppm for cyclopropane protons) and bromophenyl substitution (e.g., aromatic protons at δH 7.2–7.8 ppm). Coupling constants (J = 5–8 Hz) distinguish cis/trans isomerism in cyclopropane derivatives .
  • HRMS : Validates molecular weight (e.g., [M+H]+ for C9H10BrClN: calc. 261.96, observed 261.95) and detects isotopic patterns (Br/Cl) .
  • FT-IR : Confirms amine hydrochloride formation (N-H stretch ~2500–3000 cm⁻¹ and NH3+ deformation at 1600 cm⁻¹) .

Q. Methodological Insight :

  • Use DFT calculations (e.g., Gaussian) to model ring strain and predict reactivity .
  • Monitor reactions with in-situ IR or NMR to detect ring-opening intermediates.

Advanced: How can researchers address discrepancies in NMR data when synthesizing derivatives?

Answer:
Discrepancies often arise from impurities, stereoisomerism, or dynamic effects. Strategies include:

  • Dynamic NMR (DNMR) : Resolve fluxional behavior in cyclopropane derivatives (e.g., ring puckering) by analyzing temperature-dependent spectra .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and compare retention times with known standards .
  • Reference Standards : Cross-validate data with USP or ECHA-certified materials (e.g., correct misassigned peaks as in , where a bromophenyl positional isomer was revised) .

Example : A reported δH 7.8 ppm for aromatic protons might shift to 7.6 ppm if residual solvent (e.g., DMSO) is present. Dry samples over molecular sieves and re-acquire spectra .

Advanced: What strategies are used to study structure-activity relationships (SAR) for neurological targets using this compound?

Answer:

  • Targeted Modifications : Synthesize analogs with varying substituents (e.g., 3-fluoro or 3-chloro phenyl groups) to assess binding affinity to serotonin receptors (e.g., 5-HT2C). shows fluorinated analogs exhibit enhanced selectivity .
  • Molecular Docking : Use software like AutoDock to model interactions between the cyclopropane-amine scaffold and receptor active sites. The bromine atom’s hydrophobic bulk may occupy specific subpockets .
  • In Vitro Assays : Measure cAMP inhibition or calcium flux in HEK293 cells expressing 5-HT2C to quantify functional activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.